molecular formula C22H19NO4 B2505516 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid CAS No. 491615-97-5

4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid

Cat. No. B2505516
CAS RN: 491615-97-5
M. Wt: 361.397
InChI Key: GEKAWNLLVQPPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid” is a compound that has been synthesized by replacing the hydroxyl hydrogen of 4-hydroxy benzoic acid with a 9-butyl-9H-carbazole moiety . It contains a total of 50 bonds, including 30 non-H bonds, 22 multiple bonds, 6 rotatable bonds, 1 double bond, 21 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), and 2 hydroxyl groups .


Synthesis Analysis

The compound has been synthesized using Suzuki coupling reactions . In one study, a mixture of 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, aryl halide, Pd(Pd3P)4, and K2CO3 in toluene and distilled water was stirred overnight at 100 °C under argon .


Molecular Structure Analysis

The molecular structure of “4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid” is complex, with a variety of bond types and ring structures. It includes a carboxylic acid group, a secondary amine, and two hydroxyl groups .


Chemical Reactions Analysis

The compound has been used in the synthesis of complexes with Tb(III) and Eu(III). The compositions and structural characteristics of these complexes have been analyzed using element analysis, infrared spectra, thermal analysis, 1H NMR, and fluorescence spectra .

Scientific Research Applications

Mechanism of Action

In the context of these complexes, when the effective energy transfer from the organic ligand to the central Tb3+ ions occurs in the binary complex, strong and characteristic green emission appears due to the 5D4 → 7Fj transitions of the 4f electrons of the central Tb3+ ions .

properties

IUPAC Name

4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c24-16(14-27-17-11-9-15(10-12-17)22(25)26)13-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-12,16,24H,13-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKAWNLLVQPPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid

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